molecular formula C9H15Cl2N3O B1369211 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride CAS No. 950649-19-1

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Cat. No. B1369211
M. Wt: 252.14 g/mol
InChI Key: PSCAJDYZCMOCFM-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yloxy)pyrimidine dihydrochloride” is a chemical compound with the empirical formula C9H15Cl2N3O and a molecular weight of 252.14 . It is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of the molecule is [H]Cl. [H]Cl.C1 (CCNCC1)OC2=NC=CC=N2 . This indicates that the molecule consists of a pyrimidine ring (NC=CC=N2) attached to a piperidine ring (CCNCC1) via an oxygen atom (O).


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C9H15Cl2N3O and it has a molecular weight of 252.14 .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism and Excretion : The metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, structurally similar to 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, have been studied extensively. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor, shows that the majority of the administered dose is recovered in the urine and feces, with the parent drug forming a significant part of the circulating radioactivity. The primary metabolic pathway involves hydroxylation at the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4. Other metabolic pathways include amide hydrolysis, N-dealkylation, and phase II pathways like glucuronidation and conjugation with creatinine (Sharma et al., 2012).

Neuroprotective and Cerebroprotective Effects

  • Neuroprotective Effects : NS-7, a compound structurally related to 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, has been identified as a novel Na+/Ca2+ channel blocker with neuroprotective effects against retinal damage resulting from ischemia. It exhibits potential as an agent for treating acute ischemic retinopathy, including high intraocular pressure conditions like acute angle-closure glaucoma (Saito et al., 2005).
  • Cerebroprotective Actions : NS-7 also demonstrates cerebroprotective actions by reducing cerebral infarction and improving neurological and cognitive impairments at both acute and chronic stages of permanent middle cerebral artery occlusion in rats (Aoki et al., 2001; Tamura et al., 2001).

Sorbitol Accumulation and Metabolic Effects

  • Sorbitol-Accumulating Pyrimidine Derivatives : Compounds SDI 157 and SDI 158, structurally related to 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, are identified as inhibitors of sorbitol dehydrogenase. These compounds induce a dose-dependent increase in tissue sorbitol, particularly in peripheral nerves. They display effects on motor nerve conduction velocity, glomerular filtration rate, and do not induce or aggravate retinal capillary lesions (Geisen et al., 1994).

Synthesis and Medicinal Applications

  • Synthesis and Medicinal Application : The synthesis and pharmacological properties of various pyrimidine derivatives have been a focus, demonstrating the compound's applicability in addressing various health conditions, including anti-inflammatory activities, potential antiepileptic properties, and their role in memory enhancement (Tozkoparan et al., 1999; Rybka et al., 2017; Ming-zhu, 2008).

Safety And Hazards

The compound is classified as a combustible solid . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-piperidin-4-yloxypyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCAJDYZCMOCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589989
Record name 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

CAS RN

950649-19-1
Record name 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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